3-Chlor-2,6-dihydroxybenzoesäure

Übersicht

Beschreibung

3-Chloro-2,6-dihydroxybenzoic acid, also known as 3-Chloro-2,6-dihydroxybenzoic acid, is a useful research compound. Its molecular formula is C7H5ClO4 and its molecular weight is 188.56 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Chloro-2,6-dihydroxybenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2,6-dihydroxybenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Katalytische Mechanismen

Die Verbindung kann verwendet werden, um die katalytischen Mechanismen von Enzymen zu untersuchen. Beispielsweise wurde 2,3-Dihydroxybenzoesäure-Decarboxylase, eine verwandte Verbindung, hinsichtlich ihrer richtungsabhängigen Wechselwirkungen untersucht . Die Forschung identifizierte einen V-förmigen Tunnel im Enzym, durch den das Substrat wandert, und zeigte, dass die Seitenkettenkonformation eines Tyrosinrests den Ein- und Austritt von Substrat/Produkt während reversibler Reaktionen steuert .

Carboxylierungsreaktionen

3-Chlor-2,6-dihydroxybenzoesäure kann in Carboxylierungsreaktionen verwendet werden. Eine Studie über die Synthese von 2,6-Dihydroxybenzoesäure durch decarboxylase-katalysierte Carboxylierung unter Verwendung von CO2 und In-situ-Produktentfernung zeigte, dass eine adsorptionsgestützte In-situ-Produktentfernung die Reaktionsausbeute verbessern kann .

Antimikrobielle Eigenschaften

Hydroxyderivate der Benzoesäure, einschließlich this compound, können verwendet werden, um antimikrobielle Eigenschaften zu untersuchen .

Zytotoxische Eigenschaften

Diese Verbindungen können auch verwendet werden, um zytotoxische Eigenschaften zu untersuchen .

Nichtlineare optische (NLO) Anwendungen

this compound kann in der Untersuchung von NLO-Antworten verwendet werden. So wurden beispielsweise lösungsmittelunterstützte Untersuchungen an 3,5-Dihydroxybenzoesäure, einer verwandten Verbindung, durchgeführt .

6. Dichtefunktionaltheorie (DFT)-Geometrieoptimierungen Die Verbindung kann in DFT-Geometrieoptimierungen verwendet werden. Eine Studie über 3,5-Dihydroxybenzoesäure verwendete das Perdew-Burke-Ernzerhof-(PBE)-Funktional für DFT-Geometrieoptimierungen .

Wirkmechanismus

Target of Action

3-Chloro-2,6-dihydroxybenzoic Acid, also known as 3-Chloro-γ-resorcylic Acid, is a dihydroxybenzoic acid compound derivatized with a chloro group It is potentially useful as a fragment for the synthesis of small molecules and materials .

Mode of Action

A study on a similar compound, 2,3-dihydroxybenzoate decarboxylase, provides some insights . This enzyme undergoes decarboxylation at pH 5.0 and carboxylation at pH 8.6 . The direction of the enzyme’s catalytic reactions depends on whether catalytic residues at the active center of the enzyme are protonated, which is subjected by the pH .

Biochemical Pathways

The related compound, 2,3-dihydroxybenzoate decarboxylase, is involved in decarboxylation and carboxylation reactions . These reactions are part of the bio-Kolbe–Schmitt reaction, an alternative to CO2 fixation .

Result of Action

The related compound, 2,3-dihydroxybenzoate decarboxylase, has been shown to catalyze c–c bond formation , which could potentially increase its applications in industrial processes .

Action Environment

The ph has been shown to influence the direction of the catalytic reactions of the related compound, 2,3-dihydroxybenzoic decarboxylase .

Biochemische Analyse

Biochemical Properties

3-Chloro-2,6-dihydroxybenzoic Acid is a major aromatic secondary metabolite that imparts food with typical organoleptic characteristics . It is involved in various biochemical reactions, interacting with enzymes, proteins, and other biomolecules

Cellular Effects

Similar compounds like hydroxybenzoic acids can restrain the glycolysis processes of metabolic enzymes and the oxidative pentose phosphate mechanism directly to inhibit seed germination and root growth . They can also reduce ion uptake, photosynthesis, and water transpiration, and lead to proteins and DNA damage in plant cells .

Molecular Mechanism

The molecular mechanism of 3-Chloro-2,6-dihydroxybenzoic Acid is not well-understood. Similar compounds like 2,3-dihydroxybenzoic acid have been studied. They are incorporated into various siderophores, which are molecules that strongly complex iron ions for absorption into bacteria .

Biologische Aktivität

3-Chloro-2,6-dihydroxybenzoic acid is a derivative of hydroxybenzoic acid, known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various applications, and potential therapeutic uses.

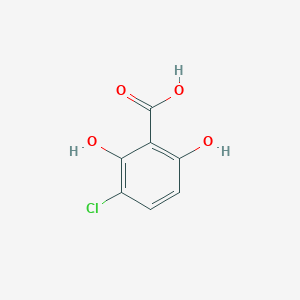

Chemical Structure

The compound is characterized by the presence of two hydroxyl groups and one chlorine atom on the benzene ring. Its molecular structure can be represented as follows:

1. Antimicrobial Activity

Research indicates that derivatives of hydroxybenzoic acids exhibit significant antimicrobial properties. For instance, studies have shown that related compounds possess strong activity against various pathogens, including E. coli, S. aureus, and C. albicans at concentrations as low as 2 mg/mL . Although specific data on 3-chloro-2,6-dihydroxybenzoic acid is limited, its structural similarity to other active compounds suggests potential antimicrobial effects.

2. Antioxidant Properties

The antioxidant activity of hydroxybenzoic acids is well-documented. These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. The antioxidant capacity is often assessed using assays such as DPPH and ABTS, where higher concentrations of these acids demonstrate increased radical scavenging abilities .

3. Cytotoxic Effects

Studies have evaluated the cytotoxic effects of benzoic acid derivatives on cancer cell lines. For example, related compounds have shown potential in inhibiting cell growth in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating significant cytotoxicity at micromolar concentrations . The specific effects of 3-chloro-2,6-dihydroxybenzoic acid on cancer cells require further investigation but may follow similar trends.

1. Protein Degradation Pathways

Recent research has highlighted the role of hydroxybenzoic acid derivatives in modulating protein degradation pathways such as the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). Compounds structurally similar to 3-chloro-2,6-dihydroxybenzoic acid have been shown to enhance cathepsin activity significantly, which is crucial for protein turnover and cellular homeostasis .

2. Enzyme Inhibition

Some studies suggest that hydroxybenzoic acids may inhibit enzymes involved in critical metabolic pathways. For instance, certain derivatives have demonstrated inhibitory effects on tyrosinase, an enzyme implicated in melanin production and associated with hyperpigmentation disorders .

Case Studies

Eigenschaften

IUPAC Name |

3-chloro-2,6-dihydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClO4/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2,9-10H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSGFVWJTKIEIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)C(=O)O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20394690 | |

| Record name | 3-chloro-2,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26754-77-8 | |

| Record name | 3-Chloro-2,6-dihydroxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26754-77-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-2,6-dihydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20394690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.